![molecular formula C16H17NO3 B3829485 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione](/img/structure/B3829485.png)
2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione
Übersicht
Beschreibung
2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione, also known as DAPC, is a chemical compound with potential applications in various fields of scientific research. DAPC is a derivative of cyclohexane-1,3-dione and has a molecular weight of 297.37 g/mol.
Wirkmechanismus
The mechanism of action of 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione is not fully understood. However, it has been reported to act as a free radical scavenger and inhibit the production of reactive oxygen species (ROS). This compound has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and cyclooxygenase-2 (COX-2). Additionally, this compound has been reported to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models. This compound has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. This compound is also stable under a wide range of conditions and has a long shelf life. However, there are some limitations to the use of this compound in lab experiments. It has been reported to exhibit low solubility in aqueous solutions, which can limit its use in some applications. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione. Further research is needed to elucidate the mechanism of action of this compound and its role in cellular signaling pathways and gene expression. Additionally, the potential use of this compound in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer should be further explored. The development of new synthetic methods for this compound and its derivatives could also lead to the discovery of new compounds with improved properties. Finally, the use of this compound in combination with other drugs or therapies should be investigated to determine its potential synergistic effects.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in the treatment of various diseases and in the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione has potential applications in various fields of scientific research. It has been reported to exhibit antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This compound has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. It has also been investigated for its role in the regulation of cellular signaling pathways and gene expression.
Eigenschaften
IUPAC Name |
2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(2)12-6-3-11(4-7-12)5-8-13(18)16-14(19)9-10-15(16)20/h3-8,16H,9-10H2,1-2H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUGAMLTMOCPRB-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



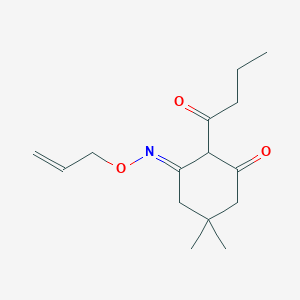

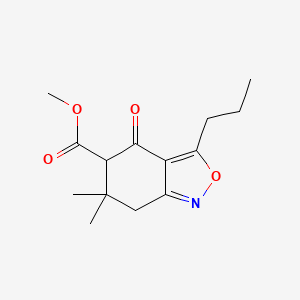

![6-[2-(ethylthio)propyl]-2-propyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one](/img/structure/B3829436.png)
![6-[2-(ethylthio)propyl]-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B3829446.png)
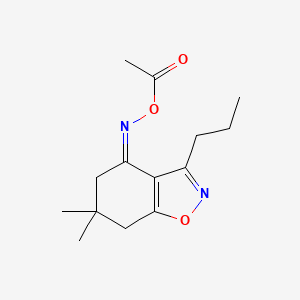
![N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide](/img/structure/B3829455.png)
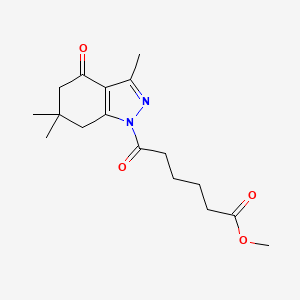
![3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3829477.png)
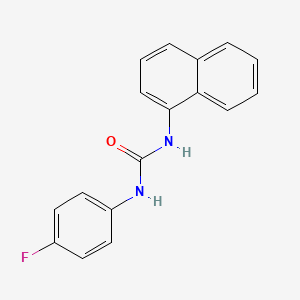
![2-{[(4-chlorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B3829495.png)
![4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B3829502.png)
![4-[(4-acetylphenyl)amino]-1,2-naphthalenedione](/img/structure/B3829506.png)